4-(Difluoromethyl)-1-phenyl-1H-pyrazole
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Overview
Description
4-(Difluoromethyl)-1-phenyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the difluoromethyl group significantly influences the reactivity and lipophilicity of the parent pyrazole molecule, making it a valuable building block for the synthesis of tailored derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-phenyl-1H-pyrazole typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazoles using difluorocarbene reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
For example, the difluoromethylation of pyrazoles can be accomplished using difluoromethyl phenyl sulfone as a difluorocarbene precursor in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the utilization of fluoroform for difluoromethylation in continuous flow has been explored, providing a more sustainable and economically advantageous approach .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
4-(Difluoromethyl)-1-phenyl-1H-pyrazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a cyclooxygenase-2 inhibitor, showing promise in anti-inflammatory and anticancer research.
Materials Science: The unique chemical properties of the difluoromethyl group enhance the compound’s reactivity and stability, making it useful in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, as a potential cyclooxygenase-2 inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity and reducing the production of pro-inflammatory mediators . The difluoromethyl group enhances the compound’s binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-1-phenyl-1H-pyrazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Methyl)-1-phenyl-1H-pyrazole: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
4-(Difluoromethyl)-1-phenyl-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H8F2N2 |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C10H8F2N2/c11-10(12)8-6-13-14(7-8)9-4-2-1-3-5-9/h1-7,10H |
InChI Key |
DDPYJSOZIGMBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(F)F |
Origin of Product |
United States |
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